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Introduction

The effective delivery of therapeutic agents to target sites remains a significant challenge in

drug development. Nanoparticles have emerged as versatile carriers, capable of improving

drug solubility, stability, and pharmacokinetic profiles. A key strategy for enhancing nanoparticle

efficacy, particularly for topical and transdermal applications, is the surface functionalization of

these carriers to overcome biological barriers like the stratum corneum.

Dimethyl sulfoxide (DMSO) is a well-known penetration enhancer but its use can be associated

with skin irritation and damage upon long-term exposure.[1][2] An innovative approach inspired

by the properties of DMSO involves the covalent functionalization of nanoparticles with

sulfoxide moieties. This application note focuses on the use of Dodecyl Methyl Sulfoxide
(DMS) and related sulfoxide groups in the preparation of functionalized nanogels. By

incorporating the sulfoxide group directly into the nanoparticle structure, it is possible to

emulate the penetration-enhancing effects of DMSO while mitigating its undesirable side

effects.[2][3] The long dodecyl chain of DMS can further modulate the amphiphilicity of the

nanoparticle, a critical factor for interaction with the amphipathic skin barrier.[1][2]

This document provides detailed protocols for the synthesis, characterization, and evaluation of

sulfoxide-functionalized nanogels and presents comparative data on their physicochemical
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properties and performance.

Data Presentation: Comparative Analysis of
Functionalized Nanogels
The choice of the sulfur oxidation state (thioether, sulfoxide, or sulfone) critically influences the

nanogel's amphiphilicity and its interaction with skin. The following table summarizes typical

quantitative data for nanogels functionalized with different sulfur-containing moieties,

demonstrating the superior properties of the sulfoxide-functionalized variant (NG-SOMe).

Parameter
Thioether (NG-
SMe)

Sulfoxide (NG-
SOMe)

Sulfone (NG-
SO₂Me)

Reference

Hydrodynamic

Diameter (nm)
150 ± 10 165 ± 12 180 ± 15 [1][2]

Polydispersity

Index (PDI)
< 0.2 < 0.2 < 0.25 [1][2]

Zeta Potential

(mV)
-15.5 ± 2.0 -25.0 ± 2.5 -30.0 ± 3.0 [1][2]

Drug Entrapment

Efficiency (%)
~85 ~95 ~80 [1]

Topical Delivery

Efficacy
Moderate High Low [2]

Biocompatibility Good Excellent Good [3]

Note: The data presented are representative values compiled from literature on methyl

sulfoxide-functionalized nanogels, which serve as a model for dodecyl methyl sulfoxide
functionalization.[1][2][3] The dodecyl chain is expected to increase hydrophobicity, potentially

influencing particle size and drug loading.
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Protocol 1: Synthesis of Sulfoxide-Functionalized
Nanogels (NG-SOMe)
This protocol describes a modified emulsification-diffusion method for preparing drug-loaded

nanogels covalently functionalized with sulfoxide groups.[4][5]

Materials:

Polymer (e.g., Carbopol 940, Chitosan)

Gelling agent (e.g., Locust Bean Gum)

Monomer with a thioether group (to be oxidized)

Cross-linker (e.g., N,N'-methylenebisacrylamide)

Initiator (e.g., Ammonium Persulfate - APS)

Oxidizing agent (e.g., Hydrogen Peroxide)

Drug to be encapsulated

Organic solvent (e.g., Dichloromethane)

Aqueous phase (Ultrapure water)

Surfactant/Emulsifier (e.g., Tween 80)

Neutralizing agent (e.g., Triethanolamine)

Procedure:

Organic Phase Preparation:

1. Dissolve the drug and the thioether-containing monomer in a water-miscible organic

solvent.

2. Stir continuously until a clear solution is formed.
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Aqueous Phase Preparation:

1. Disperse the polymer (e.g., Carbopol 940) and gelling agent in ultrapure water.

2. Heat gently while stirring to ensure complete dissolution.

Emulsification:

1. Add the organic phase drop-wise to the aqueous phase under high-speed homogenization

(e.g., 6000 rpm) for 30 minutes to form an oil-in-water (O/W) emulsion.[4]

2. Continue homogenization until a stable, homogenous nano-emulsion is achieved.

Polymerization & Cross-linking:

1. Add the initiator (APS) to the emulsion to initiate the polymerization of the monomer.

2. Add the cross-linker to form the nanogel network.

3. Allow the reaction to proceed for several hours at a controlled temperature.

Oxidation to Sulfoxide:

1. After polymerization, add a controlled amount of an oxidizing agent (e.g., hydrogen

peroxide) to the nanogel dispersion.

2. Stir the reaction at room temperature for 12-24 hours to convert the thioether groups to

sulfoxide groups.

Purification:

1. Remove the organic solvent by evaporation under reduced pressure.

2. Purify the nanogel suspension by dialysis against ultrapure water for 48 hours to remove

unreacted monomers, initiator, and emulsifier.

3. Lyophilize the purified nanogels for long-term storage or resuspend in an appropriate

buffer for characterization.
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Protocol 2: Physicochemical Characterization of
Nanogels
1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

Dilute the nanogel suspension with ultrapure water or PBS to an appropriate concentration.
Equilibrate the sample at 25°C.
Measure the hydrodynamic size and PDI using a DLS instrument (e.g., Zetasizer Nano ZS).
[6]
Perform measurements in triplicate and report the average Z-average diameter and PDI. A
PDI value below 0.3 is generally considered acceptable for drug delivery applications.[7]

2. Zeta Potential Measurement:

Dilute the nanogel suspension in 10 mM NaCl solution to ensure sufficient ionic strength for
the measurement.
Measure the electrophoretic mobility using the same DLS instrument equipped with a zeta
potential cell.[8]
The instrument software will convert the electrophoretic mobility to zeta potential using the
Helmholtz-Smoluchowski equation.
Perform measurements in triplicate. A zeta potential of ±30 mV is typically indicative of good
colloidal stability.[9]

3. Morphological Analysis (Transmission Electron Microscopy - TEM):

Place a drop of the diluted nanogel suspension onto a carbon-coated copper grid.
Allow the grid to air-dry.
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
Observe the grid under a transmission electron microscope to determine the size, shape,
and morphology of the nanogels.

Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release of the encapsulated drug

from the nanogels.[10]

Procedure:
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Transfer a known amount of drug-loaded nanogel suspension (e.g., 1 mL) into a dialysis bag

(e.g., MWCO 12-14 kDa).

Securely close the bag and immerse it in a beaker containing a known volume of release

medium (e.g., 50 mL of PBS, pH 7.4, to simulate physiological conditions, or pH 5.5 to

simulate skin surface).

Place the beaker in a shaking water bath at 37°C.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small

aliquot (e.g., 1 mL) of the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain sink conditions.

Quantify the concentration of the released drug in the collected aliquots using a suitable

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the biocompatibility of the nanogels on relevant skin cell lines, such as

human keratinocytes (HaCaT) and dermal fibroblasts (HDF).[2][11]

Procedure:

Cell Seeding: Seed keratinocytes or fibroblasts in a 96-well plate at a density of

approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

Nanogel Treatment: Prepare serial dilutions of the nanogel suspension in a complete cell

culture medium. Remove the old medium from the cells and add 100 µL of the nanogel

dilutions to the respective wells. Include wells with untreated cells (negative control) and a

positive control (e.g., Triton X-100).

Incubation: Incubate the cells with the nanogels for a specified period (e.g., 24 or 48 hours)

at 37°C in a 5% CO₂ atmosphere.
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MTS Assay:

1. After incubation, add 20 µL of MTS reagent (or similar viability reagent like MTT or WST-1)

to each well.

2. Incubate for an additional 2-4 hours. The viable cells will convert the MTS tetrazolium salt

into a colored formazan product.[12]

3. Measure the absorbance of each well at 490 nm using a microplate reader.

Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Plot cell viability against nanogel concentration to determine the IC₅₀ value (the

concentration that causes 50% inhibition of cell growth).[12]

Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes and concepts involved in the use of

sulfoxide-functionalized nanoparticles.
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Workflow for synthesis and evaluation of sulfoxide-functionalized nanogels.
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Proposed mechanism for enhanced skin penetration by sulfoxide nanogels.
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Relationship between sulfoxide structure and skin interaction properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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